molecular formula C14H19ClN2O2 B2669523 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea CAS No. 1396811-11-2

1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea

Cat. No.: B2669523
CAS No.: 1396811-11-2
M. Wt: 282.77
InChI Key: DUIMJPGGAJDAKP-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea is a synthetic organic compound that features a chlorophenyl group, a cyclopropyl group, and a hydroxypropyl group attached to a urea backbone

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea typically involves the reaction of 4-chlorobenzylamine with 2-cyclopropyl-2-hydroxypropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)methyl]-3-(2-hydroxypropyl)urea: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

    1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxyethyl)urea: Similar structure but with a different hydroxyalkyl group, leading to variations in reactivity and applications.

Uniqueness

1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea is unique due to the presence of both the cyclopropyl and hydroxypropyl groups, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(19,11-4-5-11)9-17-13(18)16-8-10-2-6-12(15)7-3-10/h2-3,6-7,11,19H,4-5,8-9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIMJPGGAJDAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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